molecular formula C8H9NO2 B566324 {4-[(Hydroxyimino)methyl]phenyl}methanol CAS No. 100959-30-6

{4-[(Hydroxyimino)methyl]phenyl}methanol

Cat. No.: B566324
CAS No.: 100959-30-6
M. Wt: 151.165
InChI Key: DTMHHXCNEAGIRG-UHFFFAOYSA-N
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Description

{4-[(Hydroxyimino)methyl]phenyl}methanol is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical research. Its molecular structure incorporates both a benzyl alcohol and an oxime functional group, making it a versatile building block for the construction of more complex molecules. The oxime group (C=N-OH) is a key intermediate in the synthesis of various nitrogen-containing compounds and is widely employed in the preparation of novel chemical entities, as demonstrated in patents for 1-hydroxyimino-3-phenyl-propanes and related structures . Researchers utilize this compound in the development of potential pharmacologically active molecules; oxime derivatives are explored for their diverse biological activities. The compound's structure makes it a candidate for creating enzyme inhibitors or ligands for metal complexes. Furthermore, the presence of the hydroxymethyl group allows for further functionalization through conjugation or etherification, expanding its utility in materials science and medicinal chemistry research. This product is strictly for research purposes in laboratory settings.

Properties

CAS No.

100959-30-6

Molecular Formula

C8H9NO2

Molecular Weight

151.165

IUPAC Name

[4-(hydroxyiminomethyl)phenyl]methanol

InChI

InChI=1S/C8H9NO2/c10-6-8-3-1-7(2-4-8)5-9-11/h1-5,10-11H,6H2

InChI Key

DTMHHXCNEAGIRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C=NO

Synonyms

Benzaldehyde, 4-(hydroxymethyl)-, oxime (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares {4-[(Hydroxyimino)methyl]phenyl}methanol with structurally or functionally analogous compounds:

Compound Key Features Synthesis Applications References
This compound - Para-substituted benzene: hydroxymethyl and hydroxyimino groups. Condensation of 4-formylbenzyl alcohol with hydroxylamine. Metal coordination, potential biological activity.
490-M24 (Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate) - Methoxyimino (-CH=N-OCH₃) and hydroxymethyl groups. - Esterified backbone. Multi-step synthesis involving oxime formation and esterification. Studied for structural diversity in drug discovery.
PSK2 (4-((E)-(hydroxyimino)methyl)phenyl bis(4-((Z)-(hydroxyimino)methyl)phenyl) phosphate) - Phosphate ester backbone with multiple hydroxyimino groups. Phosphorylation of hydroxyimino precursors. Flame retardancy in polymers due to phosphorus content.
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol - Ethoxy and imino (-CH=N-) groups on phenol ring. Schiff base formation between aldehyde and amine. Ligand for metal complexes; structural studies.
4-Aminobenzaldehyde oxime - Oxime and amino groups on benzene ring. Reaction of 4-aminobenzaldehyde with hydroxylamine. Intermediate in pharmaceutical synthesis.

Key Observations:

Structural Variations: Substituent Effects: The presence of methoxyimino (in 490-M24) vs. hydroxyimino (in the target compound) alters electronic properties and solubility. Backbone Modifications: PSK2 incorporates a phosphate group, significantly increasing molecular weight and altering reactivity for flame-retardant applications .

Synthetic Routes: Oxime formation via hydroxylamine is a common strategy (e.g., 4-aminobenzaldehyde oxime ). However, PSK2 requires additional phosphorylation steps .

Reactivity and Applications: Coordination Chemistry: Both the target compound and 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol form stable metal complexes, but the latter’s imino group lacks the hydrogen-bonding capability of oximes . Biological Activity: Hydroxyimino derivatives show moderate anticancer activity (e.g., 490-M56 in ), whereas methoxyimino analogs (e.g., 490-M24) may exhibit enhanced metabolic stability .

Physicochemical Properties: Hydroxyimino groups enhance polarity, improving water solubility compared to imino derivatives. For example, this compound is likely more soluble in polar solvents than 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol .

Q & A

Q. What are the optimized synthetic routes for {4-[(Hydroxyimino)methyl]phenyl}methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves condensation reactions of substituted benzaldehyde derivatives with hydroxylamine, followed by reduction. For example, in analogous compounds like methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24), refluxing in ethanol/water with amino acids or hydrazine hydrate under controlled pH conditions yields hydroxyimino derivatives . Key parameters include:

  • Solvent choice : Ethanol/water mixtures improve solubility and reduce side reactions.
  • Reaction time : Prolonged reflux (6–8 hours) ensures complete imine formation.
  • Work-up : Ice-water quenching followed by recrystallization (ethanol) enhances purity.
    Data from similar compounds suggest yields range from 60–85%, depending on substituent steric effects .

Q. How can crystallographic methods validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural validation. For example, SHELX refinement of related compounds (e.g., (4-fluorophenyl)[4-(trifluoromethyl)phenyl]methanol) confirms bond angles and hydrogen bonding networks critical for stability . Steps include:

  • Crystal growth : Slow evaporation from ethanol or methanol.
  • Data collection : High-resolution (<1.0 Å) datasets minimize errors.
  • Refinement : SHELXL handles disorder modeling, especially for flexible hydroxyimino groups .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the hydroxyimino group in this compound?

Methodological Answer: Density Functional Theory (DFT) simulations using Gaussian or ORCA software can model tautomerization (oxime ↔ nitroso) and nucleophilic attack sites. For instance:

  • Tautomer stability : The hydroxyimino group favors the oxime form (ΔG < 5 kcal/mol) due to intramolecular hydrogen bonding with the adjacent hydroxymethyl group .
  • Reactivity : Fukui indices highlight the imino nitrogen as the primary site for electrophilic substitution, validated by experimental nitration studies on analogous compounds .

Q. How do spectroscopic techniques resolve contradictions in reported tautomeric ratios?

Methodological Answer: Conflicting NMR and IR data on tautomer populations arise from solvent polarity and temperature effects. A systematic approach includes:

  • Variable Temperature (VT) NMR : In DMSO-d6, the oxime:nitroso ratio shifts from 9:1 at 25°C to 7:3 at 80°C due to decreased hydrogen bonding .
  • IR Spectroscopy : Bands at 1640 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (O-H stretch) correlate with tautomer abundance. Polar solvents (e.g., water) stabilize the oxime form, while apolar solvents (e.g., chloroform) favor nitroso .

Q. What are the challenges in designing biological assays for this compound derivatives?

Methodological Answer: Derivatives like 490-M56 (hydroxyimino with phenolic substituents) show promise in enzyme inhibition studies but face solubility and stability issues:

  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures ≤1:9) to prevent aggregation .
  • Stability assays : LC-MS monitoring reveals hydrolytic degradation at pH >7.5, requiring buffered conditions (pH 6.5–7.0) .
  • Target selectivity : Molecular docking (AutoDock Vina) against cytochrome P450 isoforms identifies off-target risks .

Q. How can structural analogs inform SAR studies for antimicrobial activity?

Methodological Answer: Comparative studies with [4-(4-tert-butoxy-piperidin-1-ylmethyl)-phenyl]-methanol (CAS 888070-02-8) reveal:

Substituent MIC (μg/mL) Mechanism
Hydroxyimino8.2Membrane disruption via H-bonding
Methoxyimino (490-M24)12.5DNA intercalation
Trifluoromethyl (B8727186)3.9Enzyme inhibition (FabI)

SAR trends indicate electron-withdrawing groups enhance activity against Gram-positive pathogens .

Q. What analytical strategies quantify degradation products under oxidative stress?

Methodological Answer: Forced degradation studies (40°C, 75% RH, 0.3% H₂O₂) analyzed via HPLC-PDA-MS:

  • Major degradants : Nitroso derivatives (m/z 210.1) and quinone methides (m/z 195.0).
  • Method : C18 column (ACN:0.1% formic acid gradient), ESI+ mode .
  • Kinetics : Pseudo-first-order degradation (k = 0.021 h⁻¹) indicates photostability requirements .

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